molecular formula C29H30N2O5 B5258134 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5258134
M. Wt: 486.6 g/mol
InChI Key: DJRZQWZNKALHIV-IMVLJIQESA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This is typically achieved through nucleophilic substitution reactions.

    Hydroxylation and Benzoylation:

    Final Assembly: The final step involves the coupling of the phenoxyphenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Coupling Reactions: The phenoxyphenyl group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-3-ethylurea: Similar in structure but lacks the hydroxyl and benzoyl groups.

    1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar but lacks the phenoxyphenyl group.

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-30(2)17-8-18-31-26(21-9-7-12-24(19-21)36-23-10-5-4-6-11-23)25(28(33)29(31)34)27(32)20-13-15-22(35-3)16-14-20/h4-7,9-16,19,26,32H,8,17-18H2,1-3H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRZQWZNKALHIV-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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